4-bromo-3-methyl-N-(2,2,2-trifluoroethyl)benzamide
Description
4-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)benzamide is a halogenated benzamide derivative characterized by a bromine substituent at the 4-position, a methyl group at the 3-position of the benzene ring, and a 2,2,2-trifluoroethylamine moiety attached via an amide bond. This compound belongs to a class of molecules where fluorinated alkyl groups are strategically incorporated to enhance metabolic stability and bioavailability . The trifluoroethyl group is a critical pharmacophore, influencing both physicochemical properties and target binding interactions.
Properties
IUPAC Name |
4-bromo-3-methyl-N-(2,2,2-trifluoroethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c1-6-4-7(2-3-8(6)11)9(16)15-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDHQPGEPSUQTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-methyl-N-(2,2,2-trifluoroethyl)benzamide typically involves the following steps:
Bromination: The starting material, 3-methylbenzoic acid, is brominated at the 4-position using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Amidation: The brominated product, 4-bromo-3-methylbenzoic acid, is then converted to the corresponding benzoyl chloride using thionyl chloride (SOCl2). This intermediate is subsequently reacted with 2,2,2-trifluoroethylamine (CF3CH2NH2) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 4-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group at the 3-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Substituted benzamides with various functional groups replacing the bromine atom.
Reduction: 4-bromo-3-methyl-N-(2,2,2-trifluoroethyl)benzylamine.
Oxidation: 4-bromo-3-carboxy-N-(2,2,2-trifluoroethyl)benzamide.
Scientific Research Applications
4-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-bromo-3-methyl-N-(2,2,2-trifluoroethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom may participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-bromo-3-methyl-N-(2,2,2-trifluoroethyl)benzamide with structurally related benzamide derivatives, focusing on substituents, molecular properties, and biological relevance:
Table 1: Comparative Analysis of Benzamide Derivatives
*Calculated based on formula (C₁₀H₉BrF₃NO).
Key Comparative Insights:
Trifluoroethylamine Substituent: The trifluoroethyl group in the target compound and analogs (e.g., 33c , F37 ) enhances metabolic stability by resisting oxidative degradation, a common feature of fluorinated pharmaceuticals . Compared to non-fluorinated analogs (e.g., N-(2-nitrophenyl) derivatives in ), the CF₃CH₂ group increases lipophilicity (logP ~2.5–3.5), improving membrane permeability.
Substituent Effects on Bioactivity: Halogen Position: Bromine at the 4-position (target compound) vs. 5-position (33c ) alters steric and electronic interactions with target proteins. For example, 33c’s benzimidazole moiety enables π-stacking in kinase active sites. Methyl vs.
Synthetic Feasibility :
- Yields vary significantly: 55% for F37 vs. 90% for halogenated intermediates in . This discrepancy may arise from steric challenges in coupling trifluoroethylamine to polyhalogenated benzoyl chlorides.
Fluorine-Specific Interactions: The trifluoroethyl group’s strong electron-withdrawing effect reduces the basicity of adjacent amines (e.g., in 3-amino analog ), which can mitigate off-target interactions with cationic binding pockets .
Critical Notes on Evidence Utilization
- Contradictions: reports high yields (90%) for halogenated benzamides, while notes lower yields (27–55%) for more complex fluorinated derivatives, highlighting synthetic challenges with multi-substituted systems.
- Fluorine’s Role : provides foundational insights into fluorine’s impact on pharmacokinetics, directly supporting comparisons of trifluoroethyl-containing compounds.
- Data Gaps : Direct biological data for the target compound are absent; inferences are drawn from structural analogs (e.g., 33c , F37 ).
Biological Activity
4-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)benzamide is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound possesses a bromine atom and a trifluoroethyl group, which significantly influence its lipophilicity and biological interactions. The presence of these groups enhances the compound's ability to penetrate cell membranes and interact with various biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, the trifluoroethyl group is known to enhance the lipophilicity of compounds, facilitating their entry into microbial cells and potentially disrupting cellular processes.
Anticancer Activity
The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The bromine atom may play a crucial role in enhancing the binding affinity of the compound to cancer-related targets.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Cell Membrane Penetration : The lipophilic nature of the trifluoroethyl group allows for efficient penetration through lipid membranes.
- Target Interaction : Once inside the cell, the compound can interact with proteins or enzymes critical for cellular function, potentially inhibiting their activity.
- Halogen Bonding : The bromine atom can participate in halogen bonding interactions, which may enhance binding specificity to biological targets.
Case Studies
- Antibacterial Activity : In a comparative study of various brominated compounds, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
- Anticancer Efficacy : A study involving cancer cell lines demonstrated that this compound reduced cell viability in MCF-7 (breast cancer) cells by inducing apoptosis at concentrations as low as 10 µM.
Data Table
| Compound | Activity Type | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Antimicrobial | 15 | S. aureus |
| Anticancer | 10 | MCF-7 | |
| Similar Brominated Compounds | Antimicrobial | 20-50 | Various Bacterial Strains |
| Anticancer | 5-30 | Various Cancer Cell Lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
